molecular formula C10H12FNO B13209249 2-(4-Fluorophenyl)pyrrolidin-3-OL

2-(4-Fluorophenyl)pyrrolidin-3-OL

Cat. No.: B13209249
M. Wt: 181.21 g/mol
InChI Key: GQXLZAVNCBAZHJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)pyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-fluorophenyl group and the hydroxyl group. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with an amine to form an imine, which is then reduced to form the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The hydroxyl group can be introduced through various oxidation reactions .

Chemical Reactions Analysis

2-(4-Fluorophenyl)pyrrolidin-3-OL can undergo several types of chemical reactions:

Scientific Research Applications

2-(4-Fluorophenyl)pyrrolidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the pyrrolidine ring provides structural stability. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

2-(4-Fluorophenyl)pyrrolidin-3-OL can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For example, pyrrolidine-2-one is known for its use in the synthesis of pharmaceuticals, while pyrrolidine-2,5-diones are studied for their potential anti-inflammatory properties .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2

InChI Key

GQXLZAVNCBAZHJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)F

Origin of Product

United States

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